Methyl 2-Chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate
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Overview
Description
Preparation Methods
The synthesis of methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate involves several steps. One key step is the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid reacts with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid to form the ring systems of the herbicide . This reaction yields over 90%, followed by standard chemical transformations to generate the final product .
Chemical Reactions Analysis
Methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate has several scientific research applications:
Medicine: While primarily an herbicide, its chemical structure can inspire the development of similar compounds for medicinal purposes.
Industry: It is used in the agricultural industry for effective weed control, improving crop yields.
Mechanism of Action
Methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate works by inhibiting protoporphyrinogen IX oxidase (PPO), an enzyme crucial for chlorophyll formation. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in rapid loss of membrane integrity and function, ultimately leading to plant death .
Comparison with Similar Compounds
Similar compounds to methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate include:
Flumioxazin: Another herbicide with a similar mode of action.
Flubendiamide: Used in pest control with a different target mechanism.
Flumetsulam: A herbicide with a different chemical structure but similar agricultural applications.
This compound is unique due to its specific chemical structure, which provides high efficacy in weed control and a distinct mechanism of action .
Properties
Molecular Formula |
C14H9ClF4N2O4 |
---|---|
Molecular Weight |
380.68 g/mol |
IUPAC Name |
methyl 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate |
InChI |
InChI=1S/C14H9ClF4N2O4/c1-20-10(14(17,18)19)5-11(22)21(13(20)24)9-3-6(12(23)25-2)7(15)4-8(9)16/h3-5H,1-2H3 |
InChI Key |
NAWNOEAWWLHTLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C2=C(C=C(C(=C2)C(=O)OC)Cl)F)C(F)(F)F |
Origin of Product |
United States |
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